molecular formula C18H20F2N2O2S B14930390 1-[4-(Difluoromethoxy)-3-ethoxyphenyl]-3-(2,4-dimethylphenyl)thiourea

1-[4-(Difluoromethoxy)-3-ethoxyphenyl]-3-(2,4-dimethylphenyl)thiourea

Cat. No.: B14930390
M. Wt: 366.4 g/mol
InChI Key: YNPLILHYLGWQQO-UHFFFAOYSA-N
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Description

N-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-N’-(2,4-DIMETHYLPHENYL)THIOUREA is a synthetic organic compound characterized by the presence of difluoromethoxy and ethoxy groups attached to a phenyl ring, and a thiourea linkage connecting to another phenyl ring with dimethyl substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-N’-(2,4-DIMETHYLPHENYL)THIOUREA typically involves the reaction of 4-(difluoromethoxy)-3-ethoxyaniline with 2,4-dimethylphenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, at room temperature or slightly elevated temperatures, to facilitate the formation of the thiourea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-N’-(2,4-DIMETHYLPHENYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the cleavage of the thiourea linkage.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; in anhydrous ether or tetrahydrofuran.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2); in acidic or neutral media.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Cleaved thiourea derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-N’-(2,4-DIMETHYLPHENYL)THIOUREA has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases and other thiol-containing enzymes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-N’-(2,4-DIMETHYLPHENYL)THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiourea moiety can form strong hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the difluoromethoxy and ethoxy groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(Difluoromethoxy)phenyl]acetamide
  • 4-(Difluoromethoxy)-3-ethoxyphenylmethanol
  • N-[2-(Difluoromethoxy)-5-methylphenyl]-N’-(3,4-dimethylphenyl)thiourea

Uniqueness

N-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-N’-(2,4-DIMETHYLPHENYL)THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both difluoromethoxy and ethoxy groups on the phenyl ring, along with the thiourea linkage, differentiates it from other similar compounds and enhances its potential for diverse applications.

Properties

Molecular Formula

C18H20F2N2O2S

Molecular Weight

366.4 g/mol

IUPAC Name

1-[4-(difluoromethoxy)-3-ethoxyphenyl]-3-(2,4-dimethylphenyl)thiourea

InChI

InChI=1S/C18H20F2N2O2S/c1-4-23-16-10-13(6-8-15(16)24-17(19)20)21-18(25)22-14-7-5-11(2)9-12(14)3/h5-10,17H,4H2,1-3H3,(H2,21,22,25)

InChI Key

YNPLILHYLGWQQO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)NC(=S)NC2=C(C=C(C=C2)C)C)OC(F)F

Origin of Product

United States

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